5-phenylpyrimidine-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-phenylpyrimidine-2-carbonitrile is an aromatic heterocyclic compound that contains a pyrimidine ring substituted with a phenyl group at the 5-position and a cyano group at the 2-position. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anti-inflammatory and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-phenylpyrimidine-2-carbonitrile typically involves the cyclization of appropriate precursors. One common method includes the reaction of benzyl cyanide with formamide under acidic conditions to form the pyrimidine ring . Another approach involves the use of functionalized silanes, organolithium compounds, and nitriles in a [5+1] annulation reaction catalyzed by zinc bromide .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale cyclization reactions using readily available starting materials and catalysts to ensure high yield and purity. The specific conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
5-phenylpyrimidine-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrimidine N-oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring and the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
Oxidation: Pyrimidine N-oxides.
Reduction: Amino derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the reagents used.
Scientific Research Applications
5-phenylpyrimidine-2-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its anticancer properties, showing activity against various cancer cell lines.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-phenylpyrimidine-2-carbonitrile involves its interaction with specific molecular targets. For instance, as a COX-2 inhibitor, it binds to the active site of the enzyme, preventing the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation . In anticancer applications, it may inhibit tyrosine kinases, leading to the disruption of cell signaling pathways essential for tumor growth and survival .
Comparison with Similar Compounds
Similar Compounds
Pyrimidine-5-carbonitrile derivatives: These compounds share the pyrimidine core and exhibit similar biological activities.
Benzo[d]imidazole, benzo[d]oxazole, benzo[d]thiazole derivatives: These compounds have similar structural motifs and are also investigated for their COX-2 inhibitory and anticancer properties.
Uniqueness
5-phenylpyrimidine-2-carbonitrile is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties, enhancing its binding affinity and selectivity towards certain biological targets .
Properties
CAS No. |
85386-18-1 |
---|---|
Molecular Formula |
C11H7N3 |
Molecular Weight |
181.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.